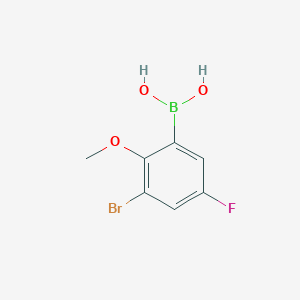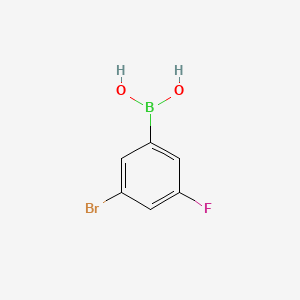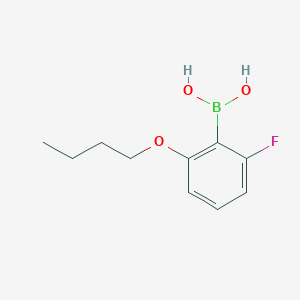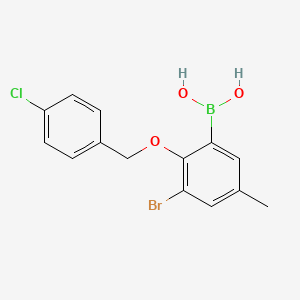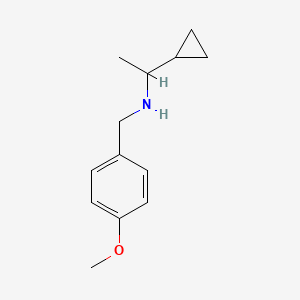
N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine (NCMA) is a cyclic amine compound with a unique structure that has been studied extensively in recent years. NCMA has a wide range of applications in the scientific, medical, and industrial fields.
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Chemistry
The compound N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine plays a significant role in the synthesis and characterization of various chemicals. For instance, a study by Liu et al. (1993) discussed the synthesis of lanthanide complexes using a related N4O3 amine phenol ligand, highlighting the versatility of such compounds in creating complex chemical structures (Liu, Yang, Rettig, & Orvig, 1993).
Analytical Characterization
In analytical chemistry, this compound derivatives have been characterized for their unique properties. Westphal, Girreser, and Waldmüller (2016) conducted an analytical study of N-(ortho-methoxybenzyl)amines, demonstrating their significance in the field of drug testing and analysis (Westphal, Girreser, & Waldmüller, 2016).
Surface Activity and Aggregation Behavior
The compound has been explored for its surface activity and aggregation behavior in solutions. Zhao, Guo, Jia, and Liu (2014) synthesized novel methoxybenzyl-containing quaternary ammonium surfactants and analyzed their behavior in aqueous solutions, highlighting the compound's potential in surfactant science (Zhao, Guo, Jia, & Liu, 2014).
Medicinal Chemistry and Drug Design
This compound and its derivatives are also significant in medicinal chemistry. Raju et al. (2010) synthesized derivatives of this compound and evaluated their antimicrobial activities, providing insights into their potential as therapeutic agents (Raju, Nagamani, Chandrappa, Ananda, Vinaya, Thimmegowda, Byregowda, & Rangappa, 2010).
Organic Synthesis
In organic synthesis, the compound is used as a precursor or an intermediate. Touchette (2006) described the use of a related compound in a reductive amination reaction, showcasing its utility in organic laboratory experiments (Touchette, 2006).
Propiedades
IUPAC Name |
1-cyclopropyl-N-[(4-methoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(12-5-6-12)14-9-11-3-7-13(15-2)8-4-11/h3-4,7-8,10,12,14H,5-6,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNVHCGNTDKNBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
